tris(oxolan-2-ylmethyl) phosphate
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Overview
Description
tris(oxolan-2-ylmethyl) phosphate is a chemical compound formed by the reaction of furfuryl alcohol with phosphoric acid in a 3:1 molar ratio. Furfuryl alcohol is derived from furfural, which is obtained from agricultural byproducts like corncobs, oat hulls, and rice husks. This compound is known for its applications in various industrial processes, particularly in the production of resins and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Furfuryl alcohol is synthesized from furfural through catalytic hydrogenation. The reaction typically involves the use of a metal catalyst such as palladium or nickel under hydrogen gas at elevated temperatures and pressures . The resulting furfuryl alcohol is then reacted with phosphoric acid to form furfuryl alcohol, phosphate (3:1).
Industrial Production Methods: In industrial settings, furfuryl alcohol is produced in large quantities using continuous flow reactors. The hydrogenation of furfural is carried out in the presence of a metal catalyst, and the reaction conditions are optimized to achieve high yields and selectivity . The subsequent reaction with phosphoric acid is conducted in a controlled environment to ensure the desired molar ratio and product purity.
Chemical Reactions Analysis
Types of Reactions: tris(oxolan-2-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Furfuryl alcohol can be oxidized to form furan derivatives such as furoic acid.
Reduction: The compound can be reduced to form tetrahydrofurfuryl alcohol.
Substitution: Furfuryl alcohol can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofurfuryl alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
tris(oxolan-2-ylmethyl) phosphate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of furfuryl alcohol, phosphate (3:1) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
tris(oxolan-2-ylmethyl) phosphate can be compared with other similar compounds such as:
Furfuryl Alcohol: A precursor to furfuryl alcohol, phosphate (3:1), used in the production of resins and polymers.
Tetrahydrofurfuryl Alcohol: A reduced form of furfuryl alcohol, used as a solvent and in the synthesis of fine chemicals.
Furoic Acid: An oxidized form of furfuryl alcohol, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific molar ratio and the combination of properties from both furfuryl alcohol and phosphoric acid. This combination imparts unique chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
10427-00-6 |
---|---|
Molecular Formula |
C15H27O7P |
Molecular Weight |
350.34 g/mol |
IUPAC Name |
tris(oxolan-2-ylmethyl) phosphate |
InChI |
InChI=1S/C15H27O7P/c16-23(20-10-13-4-1-7-17-13,21-11-14-5-2-8-18-14)22-12-15-6-3-9-19-15/h13-15H,1-12H2 |
InChI Key |
YUUDAJZHJYVGCS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Canonical SMILES |
C1CC(OC1)COP(=O)(OCC2CCCO2)OCC3CCCO3 |
Key on ui other cas no. |
10427-00-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
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